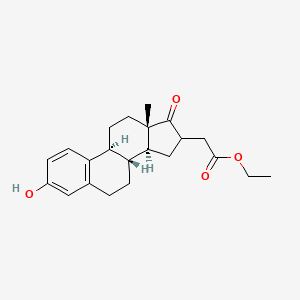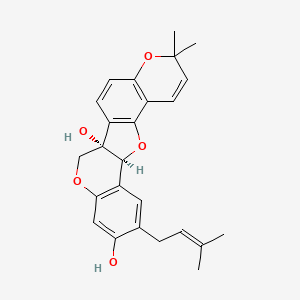
Erysubin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erysubin E: is an isoflavonoid compound found in the roots of the ornamental plant Erythrina suberosa. Isoflavonoids are a class of flavonoids, which are plant metabolites known for their diverse pharmacological properties. This compound has been identified for its antioxidant and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Erysubin E can be synthesized starting from mono- or di-O-allylated chalcones. The key intermediates in the synthesis are flavanones, which undergo a 2,3-oxidative rearrangement to form isoflavones. Hypervalent iodine reagents are used in this process, which also allows for the formation of flavone isomers .
Industrial Production Methods: Erythrina suberosa using solvents like acetone. The chloroform-soluble fraction of the residue is then subjected to repeated silica gel column chromatography followed by elution with various solvents .
Chemical Reactions Analysis
Types of Reactions: : Erysubin E undergoes various chemical reactions, including oxidation and substitution. The compound has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include hypervalent iodine reagents for oxidative rearrangement and silica gel for chromatography .
Major Products: : The major products formed from the reactions involving this compound include its isomers and derivatives, which have been tested for their antibacterial and anticancer activities .
Scientific Research Applications
Erysubin E has a wide range of scientific research applications:
Biology: The compound has been studied for its antibacterial properties, particularly against MRSA and VRSA.
Medicine: This compound has shown potential as an anticancer agent due to its antioxidant properties.
Industry: The compound’s antibacterial properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
Erysubin E exerts its effects through multiple mechanisms. It forms hydrogen bonds and π-π interactions with specific amino acid residues in target proteins. For instance, it interacts with LYS133 and SER245 through hydrogen bonds, contributing to its antibacterial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Erysubin F: Another isoflavonoid from the same plant, known for its antibacterial activity against MRSA.
Erycristagallin: Exhibits high antibacterial activity against MRSA.
Orientanol B: Shows significant antibacterial activity against MRSA.
Uniqueness: : Erysubin E stands out due to its dual antioxidant and anticancer activities, making it a promising candidate for further research in both fields .
Properties
Molecular Formula |
C25H26O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S,11S)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-6-15-11-17-21(12-19(15)26)28-13-25(27)18-7-8-20-16(22(18)29-23(17)25)9-10-24(3,4)30-20/h5,7-12,23,26-27H,6,13H2,1-4H3/t23-,25+/m0/s1 |
InChI Key |
CMHGFGMNRHHGSN-UKILVPOCSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


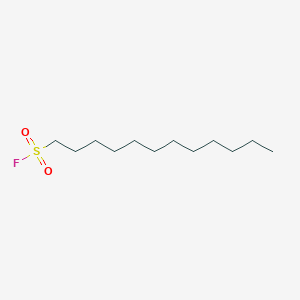
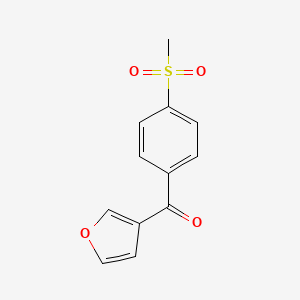
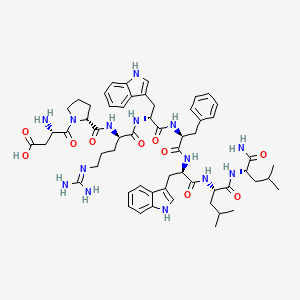
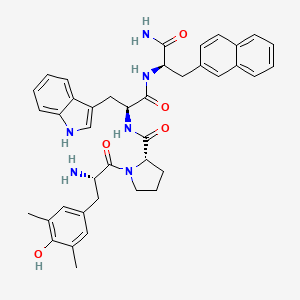
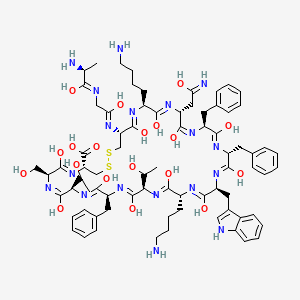
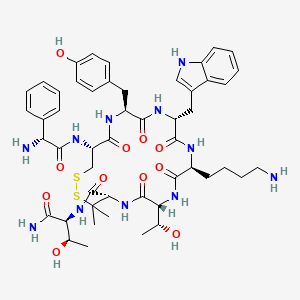
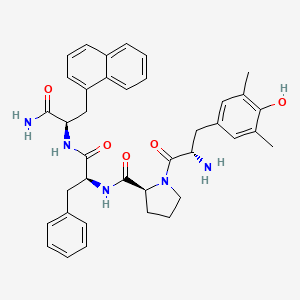
![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)
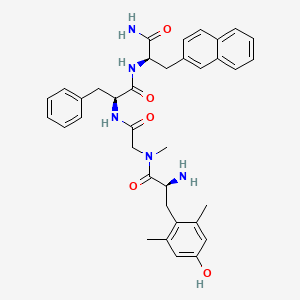
![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)
![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)
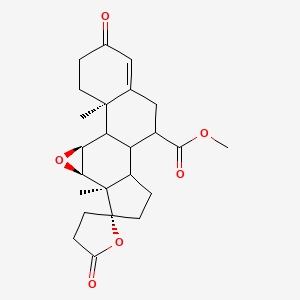
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
